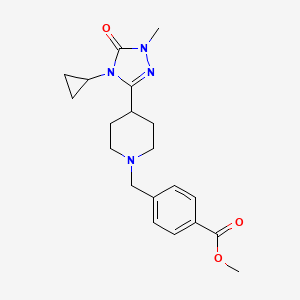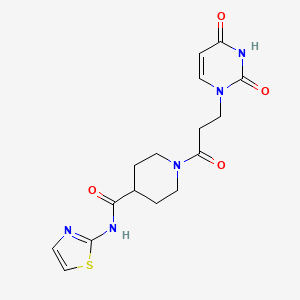
2-(Aminomethyl)quinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)quinazolin-4-amine is a heterocyclic compound with the molecular formula C9H10N4. It is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . Quinazoline derivatives have been extensively studied due to their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities .
Wirkmechanismus
Target of Action
2-(Aminomethyl)quinazolin-4-amine, a derivative of quinazolinone, has been found to exhibit broad-spectrum antimicrobial activity . The primary targets of this compound are bacterial cells, particularly Pseudomonas aeruginosa . This bacterium is known for its role in various infections and its resistance to many antibiotics.
Mode of Action
The compound interacts with its targets by inhibiting biofilm formation, a key survival strategy of Pseudomonas aeruginosa . Biofilms are communities of bacteria that are protected by a self-produced matrix, making them highly resistant to antibiotics. By inhibiting biofilm formation, this compound disrupts the bacteria’s defenses, making them more susceptible to treatment .
Biochemical Pathways
The compound affects the quorum sensing system of Pseudomonas aeruginosa, a communication system that bacteria use to coordinate behavior . By disrupting this system, the compound prevents the bacteria from forming biofilms and expressing other virulence factors . This includes decreasing cell surface hydrophobicity, which compromises bacterial cell adhesion, and curtailing the production of exopolysaccharides, a major component of the biofilm matrix .
Pharmacokinetics
Modifications to the quinazoline scaffold can impact the compound’s bioavailability, as well as its absorption and distribution in the body .
Result of Action
The result of the compound’s action is a significant reduction in the virulence and survival of Pseudomonas aeruginosa . By inhibiting biofilm formation and other virulence factors, the compound makes the bacteria more susceptible to treatment .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other microbial species, the pH of the environment, and the availability of nutrients can all impact the efficacy of the compound . Additionally, the compound’s stability could be affected by factors such as temperature and light exposure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)quinazolin-4-amine typically involves the use of metal-catalyzed reactions. One common method is the palladium-catalyzed intramolecular aryl C(sp2)-H amidination, which uses N-arylamidines and isonitriles in the presence of a base such as cesium carbonate in toluene under an oxygen atmosphere . Another method involves the copper-mediated tandem C(sp2)-H amination and annulation of benzamides and amidines .
Industrial Production Methods
Industrial production of quinazoline derivatives, including this compound, often employs large-scale metal-catalyzed reactions due to their efficiency and high yield. The use of transition metals like palladium and copper is common in these processes .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminomethyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert quinazoline derivatives into their corresponding dihydroquinazoline forms.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, which have significant biological activities and are used in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)quinazolin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: This compound is studied for its potential as an antimicrobial and anticancer agent.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazolin-4-amine: Similar in structure but lacks the aminomethyl group.
2-Methylquinazolin-4-amine: Contains a methyl group instead of an aminomethyl group.
4-Aminoquinazoline: Lacks the aminomethyl group at the 2-position
Uniqueness
2-(Aminomethyl)quinazolin-4-amine is unique due to the presence of the aminomethyl group at the 2-position, which enhances its reactivity and potential biological activity. This structural feature allows for more diverse chemical modifications and interactions with biological targets .
Eigenschaften
IUPAC Name |
2-(aminomethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-5-8-12-7-4-2-1-3-6(7)9(11)13-8/h1-4H,5,10H2,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMAXGPIXUFHFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)CN)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1861851-83-3 |
Source


|
| Record name | 2-(aminomethyl)quinazolin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2804970.png)
![5-[(4-ETHOXYPHENYL)AMINO]-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2804975.png)
![2-methoxy-5-[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]pyridine](/img/structure/B2804976.png)
![(E)-1-{[(2-chlorophenyl)methyl]carbamoyl}-N-(4-methylphenyl)methanecarbonimidoyl cyanide](/img/structure/B2804978.png)


![3-{[(Chloroacetyl)amino]methyl}benzoic acid](/img/structure/B2804981.png)



![[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B2804986.png)
![3-(pyridin-2-yl)-6-[2-(pyridin-2-yl)ethyl]-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione](/img/structure/B2804989.png)
![1-[2-(3-Fluorophenyl)-2-methoxyethyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2804991.png)

